![molecular formula C26H29N5O4 B12051835 {4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B12051835.png)
{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine, AldrichCPR is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyl group, a furoyl group, and a piperazine ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine involves multiple steps, including the formation of the piperazine ring and the introduction of the benzyl and furoyl groups. The synthetic route typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.
Introduction of the Furoyl Group: The furoyl group is introduced through an acylation reaction, where a furoyl chloride reacts with the piperazine ring.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or furoyl groups can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine can be compared with other similar compounds, such as:
1-Benzyl-4-(5-methyl-2-furoyl)piperazine hydrochloride: This compound has a similar structure but with a methyl group instead of a nitro group.
1-Benzyl-4-(5-nitro-2-furoyl)piperazine hydrochloride: This compound has a similar structure but with a different substitution pattern on the furoyl group.
The uniqueness of 1-Benzyl-4-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H29N5O4 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
[4-[3-(4-benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C26H29N5O4/c32-26(25-7-4-18-35-25)30-16-14-28(15-17-30)22-8-9-23(31(33)34)24(19-22)29-12-10-27(11-13-29)20-21-5-2-1-3-6-21/h1-9,18-19H,10-17,20H2 |
Clé InChI |
OZMPSQYAKAKIKO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC(=C3)N4CCN(CC4)C(=O)C5=CC=CO5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




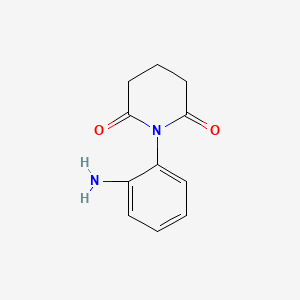
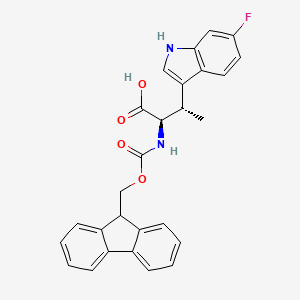


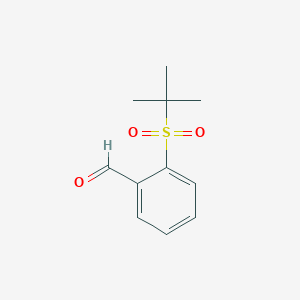
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)

![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)
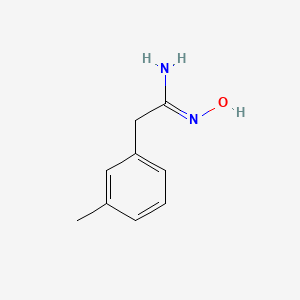
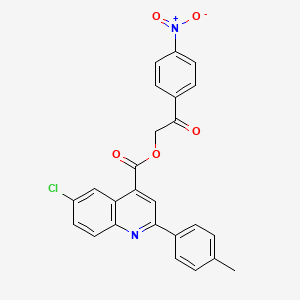
![5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B12051826.png)
